molecular formula C11H21NO2 B1316194 Methyl 3-(2,6-dimethylpiperidin-1-yl)propanoate CAS No. 16490-92-9

Methyl 3-(2,6-dimethylpiperidin-1-yl)propanoate

Cat. No. B1316194
CAS RN: 16490-92-9
M. Wt: 199.29 g/mol
InChI Key: WQTQTYMJDRTYQY-UHFFFAOYSA-N
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Description

“Methyl 3-(2,6-dimethylpiperidin-1-yl)propanoate” is a biochemical compound used for proteomics research . It has a molecular formula of C11H21NO2 and a molecular weight of 199.3 .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(2,6-dimethylpiperidin-1-yl)propanoate” is represented by the SMILES string: CC1CCCC(N1CCC(=O)OC)C . This string represents a 2D structure of the molecule, where ‘C’ stands for carbon atoms, ‘N’ for nitrogen, ‘O’ for oxygen, and parentheses are used to indicate branching in the structure.

Scientific Research Applications

Anticonvulsant and Antinociceptive Activity

A study synthesized a library of new piperazinamides as potential hybrid anticonvulsants, combining chemical fragments of known antiepileptic drugs. These compounds demonstrated broad spectra of anticonvulsant activity in preclinical seizure models, with one showing a safety profile comparable to or better than clinically relevant antiepileptic drugs. This research highlights the potential for developing new treatments for epilepsy and pain management (Kamiński et al., 2016).

Thermochemistry of Methylpiperidines

An investigation into the stability and conformational behavior of the piperidine ring when substituted with methyl groups revealed insights into the thermochemical properties of methylpiperidines. This study contributes to a deeper understanding of the structural influences on the stability of organic compounds (Ribeiro da Silva et al., 2006).

Synthesis of Pyrimidine Derivatives

Research into the synthesis of dimethyl 2-(methoxymethylene) pentanedioates and their conversion to methyl 3-(2-amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoates has been reported. These pyrimidine derivatives represent open-chain analogues of pyrido[2,3-d]pyrimidines, indicating potential biological activities (Berzosa et al., 2011).

Corrosion Inhibitors for Steel

Methyl 2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino) acetate derivatives have been synthesized and found to be highly effective as corrosion inhibitors for C38 steel in hydrochloric acid solutions. This application is crucial for extending the lifespan of metal structures and reducing maintenance costs (Missoum et al., 2013).

Organometallic Complexes

A study on the synthesis of low-valent aminopyridinato chromium methyl complexes via reductive alkylation and oxidative addition offers insights into organometallic chemistry. These complexes have implications for the development of new catalysts and materials with unique properties (Noor et al., 2015).

properties

IUPAC Name

methyl 3-(2,6-dimethylpiperidin-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-9-5-4-6-10(2)12(9)8-7-11(13)14-3/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTQTYMJDRTYQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CCC(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801264740
Record name Methyl 2,6-dimethyl-1-piperidinepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801264740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2,6-dimethylpiperidin-1-yl)propanoate

CAS RN

16490-92-9
Record name Methyl 2,6-dimethyl-1-piperidinepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16490-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,6-dimethyl-1-piperidinepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801264740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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